REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[CH:11][C:12]([NH:15][C:16]([NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:28])([F:27])[F:26])[CH:20]=3)=[O:17])=[N:13][CH:14]=2)O1.Br[C:31]1[CH:36]=[CH:35][C:34]([C:37]2([O:41][CH2:42][C:43]([OH:45])=[O:44])[CH2:40][CH2:39][CH2:38]2)=[C:33]([F:46])[CH:32]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Cl>[Pd](Cl)Cl.C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2].O.C(O)C.CN(C)C(=O)C>[F:46][C:33]1[CH:32]=[C:31]([C:9]2[CH:14]=[N:13][C:12]([NH:15][C:16]([NH:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([C:25]([F:26])([F:27])[F:28])[CH:20]=3)=[O:17])=[CH:11][CH:10]=2)[CH:36]=[CH:35][C:34]=1[C:37]1([O:41][CH2:42][C:43]([OH:45])=[O:44])[CH2:40][CH2:39][CH2:38]1 |f:2.3.4.5,7.8.9.10|
|
Name
|
|
Quantity
|
459 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=CC(=NC1)NC(=O)NC1=CC(=CC=C1)C(F)(F)F)C
|
Name
|
|
Quantity
|
342 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C1(CCC1)OCC(=O)O)F
|
Name
|
potassium phosphate
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.38 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating at 90° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was copied to room temperature
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C=1C=NC(=CC1)NC(=O)NC1=CC(=CC=C1)C(F)(F)F)C1(CCC1)OCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |